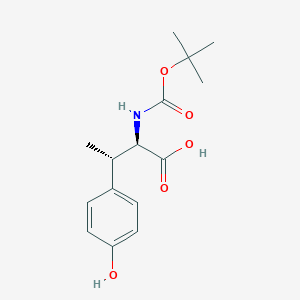

(2R,3S)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid

Übersicht

Beschreibung

(2R,3S)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protected amino group and a hydroxyphenyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid typically involves the following steps:

Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Formation of the butyric acid backbone: The protected amino acid is then coupled with a suitable precursor to form the butyric acid backbone.

Introduction of the hydroxyphenyl group: The hydroxyphenyl group is introduced through a substitution reaction, often using a phenol derivative.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated reactors and continuous flow systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3S)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the butyric acid backbone can be reduced to form alcohols.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include ketones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it versatile in constructing diverse chemical entities. For example, it can be utilized in the synthesis of peptide-based therapeutics due to its amino acid characteristics .

Chiral Ligand in Asymmetric Synthesis

The chiral nature of (2R,3S)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid allows it to act as a chiral ligand in asymmetric synthesis. This property is essential for producing enantiomerically pure compounds, which are critical in pharmaceutical applications.

Biological Applications

Enzyme Inhibition Studies

Research has indicated that this compound can play a role in enzyme inhibition. The hydroxyphenyl group can interact with enzyme active sites, potentially leading to the development of novel inhibitors for therapeutic purposes .

Protein Interactions

The compound is also studied for its ability to influence protein interactions. Its unique structural features enable it to participate in hydrogen bonding and π-π interactions, which are vital for binding affinity and specificity in biological systems .

Pharmaceutical Development

Precursor in Drug Synthesis

this compound has been investigated as a precursor in the synthesis of peptide-based drugs. The Boc protection allows for selective reactions at other functional groups, facilitating the creation of complex therapeutic agents .

Potential Therapeutic Uses

Emerging studies suggest that derivatives of this compound could be effective in treating various conditions due to their interaction with biological targets. For instance, modifications to enhance its pharmacokinetic properties are being explored .

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is utilized as an intermediate in the production of fine chemicals and pharmaceuticals. Its ability to undergo various transformations makes it valuable for large-scale synthesis processes .

Data Table: Applications Overview

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules and chiral ligands | Peptide synthesis and asymmetric reactions |

| Biological Research | Enzyme inhibition studies and protein interaction analysis | Potential inhibitors for therapeutic targets |

| Pharmaceutical Development | Precursor for peptide-based drugs | Drug design studies focusing on specific conditions |

| Industrial Production | Intermediate for fine chemicals and pharmaceuticals | Large-scale synthesis processes |

Wirkmechanismus

The mechanism of action of (2R,3S)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc-protected amino group and hydroxyphenyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2R,3S)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid: Lacks the Boc protection, making it more reactive.

(2R,3S)-2-Boc-amino-3-(4-methoxy-phenyl)-butyric acid: Contains a methoxy group instead of a hydroxy group, altering its reactivity and binding properties.

Uniqueness

(2R,3S)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The Boc protection enhances its stability, making it a valuable intermediate in various synthetic pathways.

Biologische Aktivität

(2R,3S)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid is a chiral amino acid derivative that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. The compound is characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and a 4-hydroxyphenyl substituent on the beta carbon, which enhances its interaction with biological systems.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Protection of the Amino Group : The amino group is protected using Boc anhydride.

- Formation of the Butyric Acid Backbone : The protected amino acid is coupled with a suitable precursor.

- Introduction of the Hydroxyphenyl Group : A phenolic compound is introduced via nucleophilic substitution or coupling reactions.

- Deprotection : The Boc group is removed under acidic conditions to yield the free amino acid.

The biological activity of this compound can be attributed to its interactions with specific molecular targets. The hydroxyphenyl group allows for hydrogen bonding and π-π interactions, influencing binding affinity and specificity for its targets. This compound can act as a modulator in various biochemical pathways, particularly those related to neurotransmitter systems .

Pharmacological Applications

- Neurological Disorders : Research indicates that this compound may have applications in treating neurological disorders due to its structural similarity to neurotransmitters and its ability to cross the blood-brain barrier .

- Peptide Synthesis : It serves as an important building block in solid-phase peptide synthesis, enhancing the stability and bioavailability of therapeutic peptides .

- Biochemical Research : Studies involving this compound focus on amino acid metabolism and protein interactions, providing insights into cellular mechanisms and potential therapeutic targets .

Study 1: Neuroprotective Effects

A study demonstrated the neuroprotective effects of this compound in models of oxidative stress. The compound was shown to reduce cell death in neuronal cell lines exposed to oxidative agents, suggesting potential for therapeutic use in neurodegenerative diseases.

Study 2: Peptide Therapeutics

In peptide synthesis research, this compound was incorporated into peptide sequences aimed at enhancing receptor binding affinity. Results indicated improved efficacy compared to peptides lacking this modification.

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

(2R,3S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-9(10-5-7-11(17)8-6-10)12(13(18)19)16-14(20)21-15(2,3)4/h5-9,12,17H,1-4H3,(H,16,20)(H,18,19)/t9-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJGIYFYNRRZGU-JOYOIKCWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)O)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.